molecular formula C14H21BN2O4 B3216428 3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide CAS No. 1171891-30-7

3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide

Cat. No. B3216428
CAS RN: 1171891-30-7
M. Wt: 292.14 g/mol
InChI Key: ZAVUROLZVODJCS-UHFFFAOYSA-N
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Description

3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide is a useful research compound. Its molecular formula is C14H21BN2O4 and its molecular weight is 292.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide is 292.1594373 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The boronic acid pinacol ester functionality in our compound serves as an excellent organoboron reagent for SM coupling reactions . Here’s how it works:

DYRK1A Inhibitors

Our compound finds application in the synthesis of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These derivatives serve as inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase involved in various cellular processes . DYRK1A inhibitors are being investigated for their potential in treating neurodegenerative diseases and cancer.

Protodeboronation Strategies

Protodeboronation refers to the removal of the boron group from an organoboron compound. Our compound has been studied in this context. For instance:

Mechanism of Action

Target of Action

Boronic acids and their derivatives, such as this compound, are commonly used in the suzuki-miyaura cross-coupling reactions . They are known to interact with palladium catalysts during these reactions .

Mode of Action

The compound, being a boronic ester, is likely to participate in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organoboron group to a palladium complex . This process is known as transmetalation .

Biochemical Pathways

The compound’s involvement in the Suzuki-Miyaura cross-coupling reactions suggests that it affects the biochemical pathways related to carbon-carbon bond formation . The resulting organopalladium complex can then undergo reductive elimination to form a new carbon-carbon bond .

Pharmacokinetics

Boronic pinacol esters are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be strongly influenced by pH . Additionally, the success of the Suzuki-Miyaura cross-coupling reactions can depend on the presence of a suitable palladium catalyst .

properties

IUPAC Name

3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-11(9-16-8-10)17-12(19)5-6-18/h7-9,18H,5-6H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVUROLZVODJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726099
Record name 3-Hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide

CAS RN

1171891-30-7
Record name 3-Hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide

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